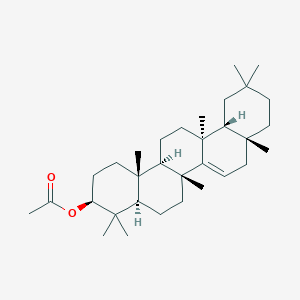

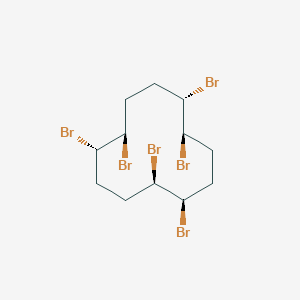

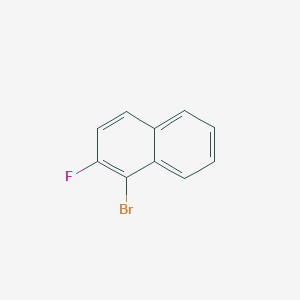

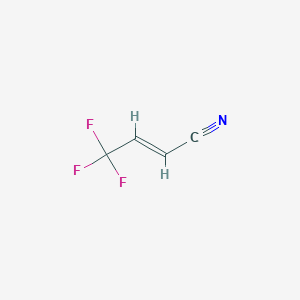

![molecular formula C16H18O3 B041139 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol CAS No. 73731-86-9](/img/structure/B41139.png)

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol

Vue d'ensemble

Description

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, commonly known as 4-methoxyphenol, is a phenolic compound with a wide range of applications in laboratory experiments and scientific research. It is a yellow-brown solid with a melting point of 63-64°C and a boiling point of 230°C. 4-methoxyphenol is used in the synthesis of various compounds, including phenolic resins, pharmaceuticals, and dyes. It also has a variety of biochemical and physiological effects, making it a useful tool for scientific research.

Applications De Recherche Scientifique

Antioxidant Properties : Poly(4-methoxyphenol), synthesized with horseradish peroxidase and sodium dodecyl sulfate, produces a light yellow powder with excellent antioxidant properties. This makes it a promising agent for various applications (Zheng et al., 2013).

Improved Yield in Synthesis : An improved method for synthesizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, using KOH as a catalyst, achieved an average yield of 95%, conforming to literature standards (Huo Xiao-jian, 2010).

Molecular Structure and Spectroscopic Data Analysis : The study of 4-Methoxy-2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]-1, 3-thiazol-4-yl]phenol provided insights into its molecular structure and spectroscopic data (Viji et al., 2020).

Aldose Reductase Inhibition : Compound 5b, related to 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, is identified as a potent and selective inhibitor of aldose reductase, showing potential as a lead compound for targeting long-term diabetes complications (Chatzopoulou et al., 2011).

Synthesis Improvement : An improved synthesis method for 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol and 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol from 4-allyl-2-methoxyphenol was developed (Pepper et al., 1971).

Serum Analysis : A sensitive and specific method was developed for determining 4-hydroxyanisole in serum, which is used in the treatment of malignant melanomas (Buell & Girard, 1984).

Hydrogen Bond Studies : Methoxyphenols and dimethoxybenzenes, which include compounds like this compound, form strong intermolecular and intramolecular hydrogen bonds, influencing their thermodynamic properties and structures (Varfolomeev et al., 2010).

Agrobacterium Virulence and Gene Transfer in Plants : Phenolic compounds with an unsaturated lateral chain, including methoxy groups, can increase Agrobacterium virulence and gene transfer in plants (Joubert et al., 2002).

Liquid Crystallinity-Enhancing Coatings : Stereoregular polymethacrylates with mesogenic ester groups, possibly including compounds similar to this compound, show potential for high-performance, liquid crystallinity-enhancing coatings (Nakano et al., 1993).

Catalysis in Synthesis : Ammonium ferric sulfate dodecahydrate was used as a catalyst for the synthesis of amyl 4-hydroxy-3-methoxycinnamate from 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid and 1-pentanol (Lin Xin-jie, 2012).

Mécanisme D'action

Target of Action

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (also known as hydroferulic acid), has been used to inhibit prostaglandin e (2) production . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.

Pharmacokinetics

A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid in rats showed that after oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes . This suggests rapid absorption and metabolism.

Propriétés

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJJQWAYMRTLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.